molecular formula C7H7ClN2 B122261 4-Pyridylacetonitrile hydrochloride CAS No. 92333-25-0

4-Pyridylacetonitrile hydrochloride

Cat. No. B122261
M. Wt: 154.6 g/mol
InChI Key: UBYQSEXKPQZPCN-UHFFFAOYSA-N
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Patent
US06951940B2

Procedure details

A mixture of 3 g of 4-pyridylacetonitrile hydrochloride in 50 ml of DMF is cooled to 0° C., 2.6 g of 60% sodium hydride in oil are added portionwise and the mixture is left stirring at RT for 1 hour 30 minutes. The reaction mixture is cooled on an ice bath, 2.7 ml of 1,5-dibromopentane are added dropwise and this mixture is left stirring at RT for 48 hours. The reaction mixture is poured into saturated NH4CO solution and extracted with ether, the organic phase is washed three times with water and dried over MgSO4, and the solvent is evaporated off under vacuum. The residue is chromatographed on silica H gel, eluting with DCM and, then with a DCM/MeOH mixture (98/2; v/v). 2.5 g of the expected product are obtained; m.p.=79° C.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NH4CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[H-].[Na+].Br[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]Br>CN(C=O)C>[N:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:9]#[N:10])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:4][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CC#N
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.7 mL
Type
reactant
Smiles
BrCCCCCBr
Step Four
Name
NH4CO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring at RT for 1 hour 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled on an ice bath
WAIT
Type
WAIT
Details
this mixture is left
STIRRING
Type
STIRRING
Details
stirring at RT for 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the organic phase is washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica H gel
WASH
Type
WASH
Details
eluting with DCM

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=C(C=C1)C1(CCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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